molecular formula C6H12O B091347 2-Methylpent-2-en-1-ol CAS No. 16958-19-3

2-Methylpent-2-en-1-ol

Cat. No.: B091347
CAS No.: 16958-19-3
M. Wt: 100.16 g/mol
InChI Key: KIKXGIRAIYTCRB-GQCTYLIASA-N
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Description

2-Methylpent-2-en-1-ol is an organic compound with the molecular formula C6H12O. It is a type of unsaturated alcohol, characterized by the presence of both a double bond and a hydroxyl group in its structure. This compound is also known by other names such as 2-Methyl-2-penten-1-ol and 2-Methyl-2-pentene-1-ol .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.

Major Products Formed:

    Oxidation: 2-Methylpent-2-en-1-al (an aldehyde) or 2-Methylpent-2-en-1-one (a ketone).

    Reduction: 2-Methylpentan-1-ol (a saturated alcohol).

    Substitution: 2-Methylpent-2-en-1-chloride or 2-Methylpent-2-en-1-bromide.

Scientific Research Applications

2-Methylpent-2-en-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for alcohol dehydrogenase enzymes, which catalyze its oxidation to aldehydes or ketones . The presence of the double bond and hydroxyl group allows it to participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

    2-Methylpent-2-en-1-al: An aldehyde with similar structural features but different reactivity.

    2-Methylpent-2-en-1-one: A ketone with a similar structure but distinct chemical properties.

    2-Methylpentan-1-ol: A saturated alcohol with different reactivity due to the absence of a double bond.

Uniqueness: 2-Methylpent-2-en-1-ol is unique due to the presence of both a double bond and a hydroxyl group, which allows it to undergo a wide range of chemical reactions. Its unsaturated nature makes it more reactive compared to its saturated counterparts, and its hydroxyl group provides versatility in chemical transformations.

Properties

IUPAC Name

(E)-2-methylpent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKXGIRAIYTCRB-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030860
Record name 2-Methyl-2-penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610-29-3
Record name 2-Penten-1-ol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpent-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Methyl-2-penten-1-ol in the hydrogenation of 2-Methyl-2-pentenal?

A1: 2-Methyl-2-penten-1-ol (referred to as UA in the study) is an intermediate product in the hydrogenation of 2-Methyl-2-pentenal (UD) over a Raney cobalt catalyst. [] The reaction ultimately yields 2-Methylpentan-1-ol (SA) and 2-Methylpentanal (SD). Kinetic analysis suggests that UA formation follows a distinct Langmuir-type rate equation compared to the combined formation of SA and SD, suggesting different adsorbed species are involved in their formation pathways. []

Q2: What are the proposed mechanisms for the formation of 2-Methylpentan-1-ol and 2-Methylpentanal from 2-Methyl-2-pentenal in the presence of a Raney cobalt catalyst?

A2: The study proposes that the formation of SA and SD, and that of UA, proceed through different adsorbed forms of UD on the Raney cobalt catalyst. [] The formation of SA and SD is suggested to involve UD adsorbed in either enol or keto forms. Meanwhile, UA formation is thought to proceed through a different type of adsorbed UD, though the specific form is not explicitly stated in the study. []

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